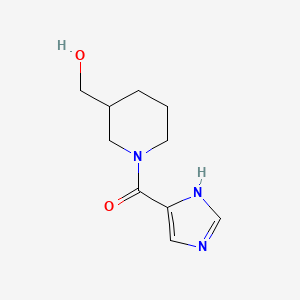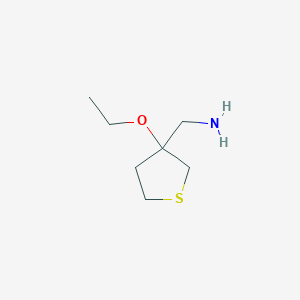![molecular formula C11H12ClN3 B1467197 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1247548-37-3](/img/structure/B1467197.png)
4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole (CMPMT) is a triazole derivative that has been extensively studied and used in various research applications. It is a synthetic compound that is used in chemical synthesis and scientific research. CMPMT is a versatile compound that has been found to be useful in a variety of applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis of Energetic Materials
One study discusses the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole derivatives. These salts exhibit good thermal stability and relatively high density, indicating their potential utility in the development of energetic materials. The research highlights the versatility of triazole derivatives in creating compounds with desirable properties for energetic applications (Wang, Gao, Ye, & Shreeve, 2007).
Antimicrobial Agents
Another application includes the synthesis of new 1,2,4-triazole derivatives with antimicrobial activities. By modifying the triazole core with various substituents, researchers have developed compounds that show good or moderate activities against test microorganisms. This suggests the potential of triazole derivatives, including those structurally related to 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole, in the creation of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Novel Organic Compounds
Research also extends to the synthesis and reactions of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles, leading to the development of compounds with potential applications in various biological and chemical contexts. These reactions illustrate the functional versatility of triazole derivatives, enabling the creation of diverse organic molecules (El-wassimy, Abdel-rahman, Ghattas, & Allah, 1992).
Fluorescent Behavior
Additionally, the fluorescent behavior of triazole regioisomers has been studied, indicating potential applications in material science and as fluorescent markers. These studies exemplify the broad utility of triazole derivatives in creating compounds with unique optical properties (Kamalraj, Senthil, & Kannan, 2008).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(3-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-3-2-4-10(5-9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHRXCEAHRAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



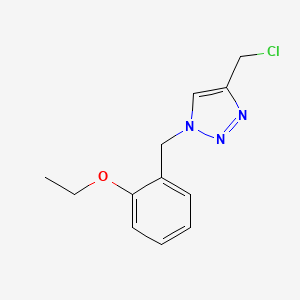

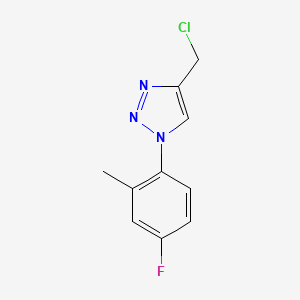

![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)

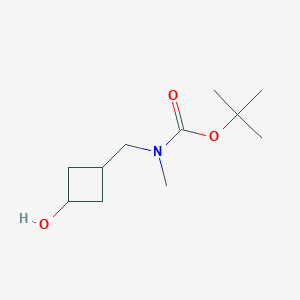
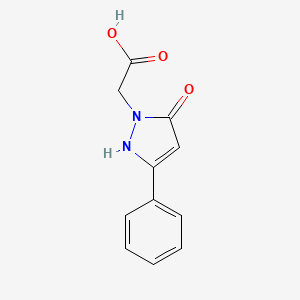
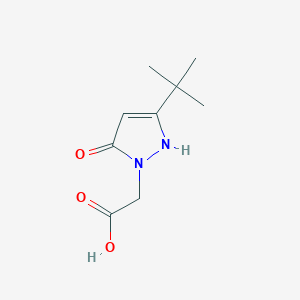
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)

